molecular formula C18H24N4O10S B10777708 S-P-Nitrobenzyloxycarbonylglutathione

S-P-Nitrobenzyloxycarbonylglutathione

Cat. No.: B10777708
M. Wt: 488.5 g/mol
InChI Key: QYFGPQQSJQOGEO-VEVIJQCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of S-P-Nitrobenzyloxycarbonylglutathione involves the protection of cysteine thiol groups using the para-nitrobenzyl (pNB) group. This protecting group can be removed by catalytic hydrogenation in the presence of 10% palladium on carbon at room temperature and atmospheric pressure

Chemical Reactions Analysis

S-P-Nitrobenzyloxycarbonylglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include catalytic hydrogenation for the removal of protecting groups and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S-P-Nitrobenzyloxycarbonylglutathione has several scientific research applications. It is used as a transition state analogue in the study of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis . This compound is also used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of S-P-Nitrobenzyloxycarbonylglutathione involves its interaction with glyoxalase I. This enzyme catalyzes the conversion of hemimercaptal, formed from methylglyoxal and glutathione, to S-lactoylglutathione . The compound acts as a transition state analogue, mimicking the enediolate intermediate that forms along the reaction pathway of glyoxalase I. The zinc ion in the enzyme’s active site plays an electrophilic role in catalysis by directly coordinating this intermediate .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H24N4O10S

Molecular Weight

488.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(R)-hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H24N4O10S/c19-12(17(27)28)5-6-14(23)21-13(16(26)20-7-15(24)25)9-33-18(29)32-8-10-1-3-11(4-2-10)22(30)31/h1-4,12-13,18,29H,5-9,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13+,18+/m0/s1

InChI Key

QYFGPQQSJQOGEO-VEVIJQCQSA-N

Isomeric SMILES

C1=CC(=CC=C1CO[C@@H](O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1COC(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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